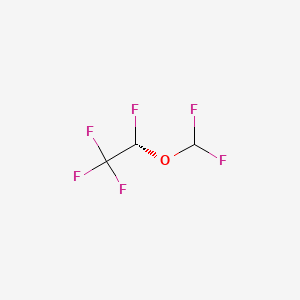
(2S)-2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-desflurane is a desflurane. It is an enantiomer of a (R)-desflurane.
Scientific Research Applications
Conformational Analysis : A study by Hermann, Mack, and Oberhammer (2000) investigated the geometric structure and conformational properties of desflurane. They found that desflurane exists in the gas phase as a mixture of two conformers, with the predominant form having a near trans configuration of the C–C–O–C skeleton. This study provides crucial insights into the physical chemistry of desflurane (Hermann, Mack, & Oberhammer, 2000).
Solvent Applications : Research by Corr (2002) highlights the use of liquid 1,1,1,2-tetrafluoroethane as a solvent in industrial and research activities. Its solvency properties make it a viable alternative to conventional organic solvents and supercritical carbon dioxide in certain applications (Corr, 2002).
Synthesis Methodology : The work by Quan et al. (2001) describes the vapor-phase catalytic reaction for preparing 1,1,1,2-tetrafluoroethane, demonstrating a 97% selectivity. This synthesis method is significant for producing high-purity desflurane (Quan et al., 2001).
Weak Hydrogen Bond Network : A study by Li et al. (2017) examined the 1,1,1,2-Tetrafluoroethane dimer, revealing a network of weak hydrogen bonds. This research is valuable for understanding molecular interactions in similar fluorinated compounds (Li et al., 2017).
Chemical Reactions and Derivatives : Zhang et al. (2014) discussed tetrafluoroethane β-sultone derivatives, highlighting their applications in medicinal chemistry and materials science. This research demonstrates the versatility of desflurane in creating valuable chemical reagents (Zhang et al., 2014).
Electrochemical Studies : Abbott and Eardley (2000) explored the electrochemical reduction of CO2 in a mixed supercritical fluid containing 1,1,1,2-tetrafluoroethane. Their findings are significant for understanding electrochemical processes in non-traditional solvents (Abbott & Eardley, 2000).
properties
CAS RN |
142916-68-5 |
|---|---|
Product Name |
(2S)-2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane |
Molecular Formula |
C3H2F6O |
Molecular Weight |
168.04 g/mol |
IUPAC Name |
(2S)-2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m1/s1 |
InChI Key |
DPYMFVXJLLWWEU-PVQJCKRUSA-N |
Isomeric SMILES |
[C@H](C(F)(F)F)(OC(F)F)F |
SMILES |
C(C(F)(F)F)(OC(F)F)F |
Canonical SMILES |
C(C(F)(F)F)(OC(F)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide](/img/structure/B1242175.png)
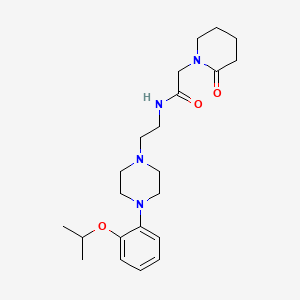

![N-[2,4-dichlorobenzoyl]phenylsulfonamide](/img/structure/B1242183.png)
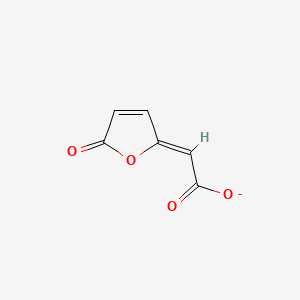
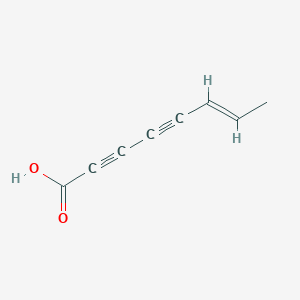
![[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242190.png)
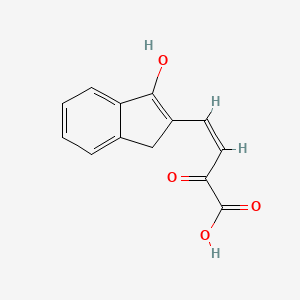
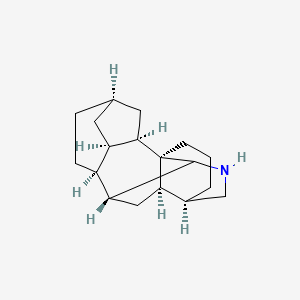
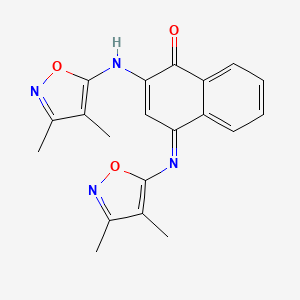

![3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B1242197.png)
![4-Methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine](/img/structure/B1242198.png)
![6,7-Dihydro-2-(2,6-diisopropylphenoxy)-9,10-dimethoxy-4h-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1242199.png)